4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a trifluoromethylphenoxy substituent at position 5 and an allyl group at position 4 of the triazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it structurally distinct from simpler triazole analogs . This compound is part of a broader class of 1,2,4-triazole-3-thiols, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-prop-2-enyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-2-6-19-11(17-18-12(19)21)8-20-10-5-3-4-9(7-10)13(14,15)16/h2-5,7H,1,6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSVWYRMYFWZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-allyl-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)phenoxy]methyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-Allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Agriculture: The compound is explored for its use as a fungicide and herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Halogenated Groups: The trifluoromethyl group in the target compound offers electron-withdrawing effects and metabolic stability, contrasting with dichlorophenoxy derivatives (e.g., 316.2 Da compound in ), where chlorine atoms increase molecular weight and polarity.
Allyl vs. Aryl Substituents : Allyl groups (as in the target compound) may enhance reactivity in alkylation or cyclization reactions compared to phenyl or benzyl groups (e.g., phenyl in ).
Phenoxy vs. Sulfonyl Groups: The morpholinylsulfonylphenyl derivative (419.5 Da, ) likely exhibits distinct solubility and target-binding profiles due to its sulfonyl and morpholine moieties, which are absent in the target compound.
Physicochemical Properties
- Solubility: The trifluoromethylphenoxy group increases hydrophobicity compared to methoxy or tert-butyl derivatives (e.g., ).
- Thermal Stability : Allyl-containing triazoles (e.g., ) undergo thermal rearrangement, suggesting the target compound may require stabilization for high-temperature applications.
Biological Activity
4-Allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F3N3OS. Its structure includes a triazole ring, which is known for its pharmacological significance. The presence of the trifluoromethylphenoxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-prop-2-enyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione |
| Molecular Formula | C13H12F3N3OS |
| CAS Number | 862652-27-5 |
| Solubility | Soluble in DMSO and DMF |
Antifungal Activity
Research indicates that compounds with a triazole moiety exhibit significant antifungal properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. Studies have shown that derivatives of triazoles can outperform traditional antifungals by exhibiting lower toxicity and higher selectivity.
Antibacterial Activity
This compound has been evaluated for its antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition.
Anticancer Potential
The anticancer activity of this compound has been explored through various studies. It has shown effectiveness against several cancer cell lines including colon (HCT116) and breast (T47D) cancer cells. The compound's mechanism may involve induction of apoptosis and cell cycle arrest, as evidenced by assays measuring cell viability and proliferation.
Case Studies
- Antifungal Efficacy : A study reported that triazole derivatives exhibited potent antifungal activity comparable to established drugs like fluconazole. The compound's unique structure allows it to effectively target fungal pathogens resistant to conventional treatments.
- Antibacterial Assessment : In vitro tests revealed that this compound inhibited the growth of Candida albicans with an IC50 value significantly lower than that of standard antibiotics.
- Anticancer Activity : Research involving various triazole derivatives showed that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Comparative Analysis
A comparison with other triazole derivatives highlights the unique properties of this compound:
| Compound | Antifungal Activity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 4-Methyl-4H-1,2,4-triazole-3-thiol | Moderate | Low | Moderate |
| 4-Allyl-5-(bromophenyl)-4H-1,2,4-triazole-3-thiol | High | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
